molecular formula C10H8F3N5 B12233838 N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B12233838
M. Wt: 255.20 g/mol
InChI Key: MUHNFXRKJZFICO-UHFFFAOYSA-N
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Description

N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features both pyrazine and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves the formation of the pyrazine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 2-chloropyrimidine with pyrazine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s potency .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)methyl-4-(trifluoromethyl)pyrimidin-2-amine
  • N-(pyrazin-2-yl)methyl-4-(methyl)pyrimidin-2-amine
  • N-(pyridin-2-yl)methyl-4-(methyl)pyrimidin-2-amine

Uniqueness

N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the pyrazine and pyrimidine rings, as well as the trifluoromethyl group. This combination can enhance the compound’s biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C10H8F3N5

Molecular Weight

255.20 g/mol

IUPAC Name

N-(pyrazin-2-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)8-1-2-16-9(18-8)17-6-7-5-14-3-4-15-7/h1-5H,6H2,(H,16,17,18)

InChI Key

MUHNFXRKJZFICO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NCC2=NC=CN=C2

Origin of Product

United States

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